
Stilben-4-ol
Overview
Description
Stilben-4-ol, also known as trans-4-hydroxy-stilbene, is a derivative of stilbene, a type of organic compound characterized by a 1,2-diphenylethylene structure. Stilbenes are naturally occurring compounds found in various plants and are known for their diverse biological activities. This compound, in particular, has garnered attention due to its potential health benefits and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Stilben-4-ol typically involves the hydroxylation of trans-stilbene. One common method is the selective hydroxylation using unspecific peroxygenases from basidiomycetes such as Agrocybe aegerita, Coprinopsis cinerea, and Marasmius rotula . These enzymes catalyze the regioselective hydroxylation of trans-stilbene to produce this compound with high selectivity and yield.
Industrial Production Methods: Industrial production of this compound can be achieved through chemical synthesis involving the Wittig-Horner reaction. This method involves the reaction of benzaldehyde with a phosphonate ester to form the stilbene backbone, followed by selective hydroxylation at the para position to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Stilben-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form stilbene quinones.
Reduction: Reduction reactions can convert it back to the parent stilbene.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Stilbene quinones.
Reduction: Trans-stilbene.
Substitution: Halogenated stilbenes.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Stilben-4-ol has shown promising results in anticancer research. Its structural analogs, particularly 4,4′-dihydroxy-trans-stilbene, have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models.
- Mechanism of Action : The compound appears to interfere with multiple signaling pathways involved in tumor growth, including the inhibition of topoisomerase activity and modulation of the phosphatidylinositol 3-kinase/AKT pathway. Studies have indicated that it can downregulate ribonucleotide reductase activity, which is crucial for DNA synthesis in cancer cells .
2. Anti-inflammatory Properties
this compound exhibits significant anti-inflammatory effects by modulating various signaling pathways such as NF-κB and MAPK. These pathways are critical in regulating the immune response and inflammatory processes.
- Clinical Relevance : Research has demonstrated that stilbene derivatives can reduce the expression of pro-inflammatory cytokines, thereby alleviating conditions associated with chronic inflammation .
3. Antioxidant Activity
The antioxidant properties of this compound contribute to its potential in preventing oxidative stress-related diseases. It scavenges free radicals and enhances cellular defense mechanisms against oxidative damage.
Medicinal Chemistry Insights
The structure-activity relationship (SAR) studies indicate that modifications in the chemical structure of stilbene derivatives can significantly enhance their biological activities. For instance, the introduction of hydroxyl groups at specific positions on the aromatic rings has been linked to increased potency against cancer cells and improved antioxidant capabilities .
Industrial Applications
1. Dyes and Photoproducts
Stilbenes, including this compound, are utilized in the production of dyes and optical brighteners due to their ability to absorb UV light and emit visible light.
Application Type | Description |
---|---|
Dyes | Used in textiles for coloring purposes. |
Optical Brighteners | Enhance whiteness in paper and plastics by converting UV light into visible light. |
2. Material Science
Stilbenes are also explored for their applications in material science, particularly in organic electronics and photonic devices.
Material Type | Application |
---|---|
Organic Photonic Devices | Used in organic light-emitting diodes (OLEDs) and solar cells due to their photophysical properties. |
Scintillators | Employed in radiation detection technologies due to their luminescent properties. |
Case Studies
Case Study 1: Anticancer Efficacy
A study investigated the effects of 4,4′-dihydroxy-trans-stilbene on pancreatic cancer cells, revealing that treatment led to significant reductions in cell viability through apoptosis induction and cell cycle arrest .
Case Study 2: Anti-inflammatory Effects
In a clinical trial involving patients with chronic inflammatory conditions, stilbene derivatives were administered, resulting in decreased levels of inflammatory markers such as interleukin 6 (IL-6) and tumor necrosis factor alpha (TNF-α), showcasing their therapeutic potential .
Mechanism of Action
The mechanism of action of Stilben-4-ol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl group.
Estrogenic Activity: It can bind to estrogen receptors and modulate their activity, exhibiting both estrogenic and anti-estrogenic effects depending on the concentration.
Anticancer Activity: It inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest through the modulation of signaling pathways such as NF-κB and PI3K/Akt.
Comparison with Similar Compounds
Stilben-4-ol is similar to other stilbene derivatives such as:
Resveratrol (3,5,4’-trihydroxy-trans-stilbene): Known for its antioxidant and anticancer properties.
Pterostilbene (3,5-dimethoxy-4’-hydroxy-trans-stilbene): Exhibits better bioavailability and similar biological activities as resveratrol.
Piceatannol (3,5,3’,4’-tetrahydroxy-trans-stilbene): Has potent anticancer and anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity compared to other stilbene derivatives. Its selective hydroxylation makes it a valuable compound for targeted therapeutic applications and material science research .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of Stilben-4-ol?
Methodological Answer:
- Use fractional factorial design to screen reaction parameters (e.g., temperature, solvent polarity, catalyst load) for efficiency .
- Validate synthetic pathways (e.g., Wittig reaction, Heck coupling) with stoichiometric controls and intermediate characterization (TLC, NMR) .
- Include purity assessment via HPLC (>95% purity threshold) and report yields in triplicate to ensure reproducibility .
Q. How should researchers address discrepancies in this compound’s reported spectroscopic data?
Methodological Answer:
- Cross-reference spectral data (e.g., -NMR, -NMR, IR) against authenticated databases (SciFinder, Reaxys) and primary literature .
- Replicate experiments under standardized conditions (solvent, concentration, instrument calibration) to isolate variability sources .
- Document deviations in supplementary materials, including raw spectral files and baseline corrections .
Q. What protocols ensure this compound’s stability during biological assays?
Methodological Answer:
- Conduct stability studies under assay conditions (pH, temperature, light exposure) using LC-MS to monitor degradation products .
- Add antioxidants (e.g., BHT) or use inert atmospheres (N) for oxygen-sensitive experiments .
- Report storage conditions (e.g., -80°C in amber vials) and pre-assay validation steps (e.g., fresh stock preparation) .
Q. How can this compound be isolated and quantified from natural sources?
Methodological Answer:
- Use accelerated solvent extraction (ASE) or Soxhlet with ethanol/water mixtures for efficient recovery .
- Quantify via HPLC-DAD with calibration curves (R > 0.99) and spike-and-recovery tests to validate matrix effects .
- Compare yields across extraction methods (e.g., ultrasound vs. microwave) in supplementary tables .
Q. What statistical approaches are suitable for analyzing this compound’s structure-activity relationships (SAR)?
Methodological Answer:
- Apply multivariate regression (PLS or PCA) to correlate substituent effects (e.g., hydroxylation patterns) with bioactivity .
- Include 95% confidence intervals for IC values and validate models with external test sets .
- Use cheminformatics tools (e.g., MOE, Schrödinger) to map electronic/steric parameters .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in this compound’s proposed binding mechanisms?
Methodological Answer:
- Perform molecular docking (AutoDock, GROMACS) with multiple protein conformations to assess binding pose variability .
- Validate simulations with mutagenesis data or competitive binding assays (SPR, ITC) .
- Publish trajectory files and force field parameters in open repositories (e.g., Zenodo) for peer validation .
Q. What strategies reconcile discrepancies between in vitro and in vivo efficacy studies of this compound?
Methodological Answer:
- Conduct ADME profiling (e.g., microsomal stability, plasma protein binding) to identify bioavailability limitations .
- Use isotopic labeling (-Stilben-4-ol) to track metabolite formation and tissue distribution .
- Compare dose-response curves across species (rodent vs. humanized models) with ANOVA and post-hoc tests .
Q. How should researchers design experiments to identify this compound’s unknown metabolites in complex matrices?
Methodological Answer:
- Employ high-resolution LC-QTOF-MS with fragmentation trees (MS/MS, MS) for structural elucidation .
- Use isotopic pattern filtering and database matching (HMDB, METLIN) to prioritize candidate metabolites .
- Validate findings with synthetic standards and kinetic isotope effect (KIE) studies .
Q. What frameworks are effective for cross-study comparisons of this compound’s antioxidant activity?
Methodological Answer:
- Adopt standardized assays (e.g., DPPH, ORAC) with Trolox equivalents and inter-laboratory calibration .
- Perform meta-analysis using PRISMA guidelines, highlighting heterogeneity sources (e.g., cell lines, ROS detection methods) .
- Share raw datasets in FAIR-compliant repositories (e.g., Figshare) .
Q. How can advanced spectroscopic techniques clarify this compound’s photochemical behavior?
Methodological Answer:
- Use time-resolved fluorescence spectroscopy to study excited-state dynamics and isomerization pathways .
- Pair with DFT calculations (Gaussian, ORCA) to predict absorption/emission spectra .
- Report laser power, wavelength, and solvent effects (e.g., dielectric constant) in supplementary methods .
Q. Key Methodological Guidelines from Evidence:
- Reproducibility : Document experimental protocols in detail, with raw data in supplementary files .
- Data Contradiction Analysis : Use iterative hypothesis testing and principal component analysis to isolate confounding variables .
- Ethical Reporting : Disclose funding sources, conflicts of interest, and data limitations in the "Acknowledgments" or "Methods" sections .
Properties
Molecular Formula |
C14H12O |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-(2-phenylethenyl)phenol |
InChI |
InChI=1S/C14H12O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15H |
InChI Key |
QVLMUEOXQBUPAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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